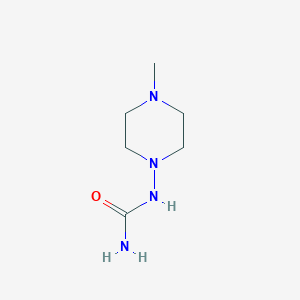
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazocine ring system through cyclization of appropriate precursors.
Alkylation: Introduction of ethyl groups at specific positions using alkylating agents.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Methano-3-benzazocine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Methano-3-benzazocine derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes to study biological pathways.
Medicine: Potential therapeutic agents for pain management, neurological disorders, and other conditions.
Industry: Use in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Methano-3-benzazocine derivatives involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with opioid receptors or other neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzazocine Derivatives: Other compounds in the benzazocine class with similar structures.
Opioid Analogs: Compounds with similar pharmacological profiles.
Uniqueness
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) may exhibit unique properties such as specific receptor affinity, metabolic stability, or therapeutic efficacy that distinguish it from other similar compounds.
Conclusion
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex and potentially valuable compound with diverse applications in scientific research and industry
Propiedades
Fórmula molecular |
C16H23N |
|---|---|
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
(1R,9S,13S)-1,13-diethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C16H23N/c1-3-13-15-11-12-7-5-6-8-14(12)16(13,4-2)9-10-17-15/h5-8,13,15,17H,3-4,9-11H2,1-2H3/t13-,15+,16-/m1/s1 |
Clave InChI |
DXMJOBOFRQTVHL-VNQPRFMTSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]2CC3=CC=CC=C3[C@@]1(CCN2)CC |
SMILES canónico |
CCC1C2CC3=CC=CC=C3C1(CCN2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


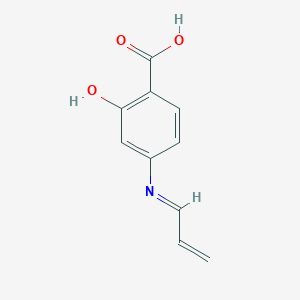
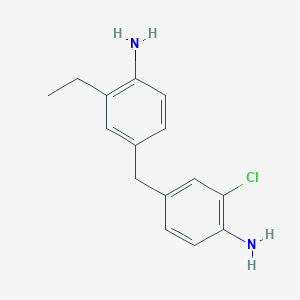

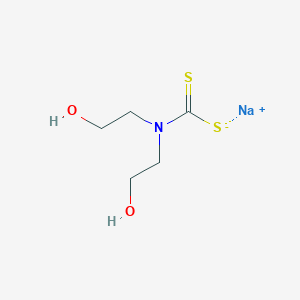

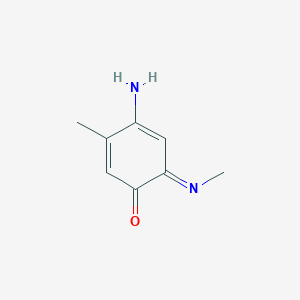
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

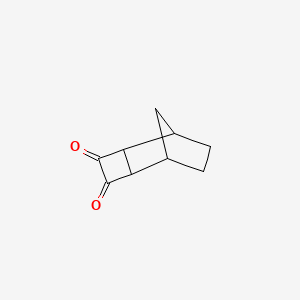

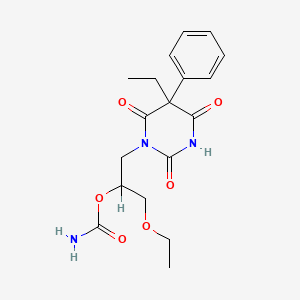

![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
